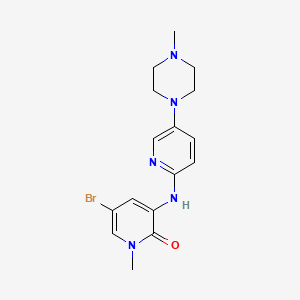

5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-bromo-1-methyl-3-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O/c1-20-5-7-22(8-6-20)13-3-4-15(18-10-13)19-14-9-12(17)11-21(2)16(14)23/h3-4,9-11H,5-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBIYNVCOPUMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structure and Properties

The compound features a complex structure that includes bromine and piperazine moieties, which are known to influence biological activity. The presence of the pyridine and piperazine rings is significant as these structures often contribute to the pharmacological properties of compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-parasitic effects. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Studies have shown that derivatives of pyridine and piperazine possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against different cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5-bromo derivative | HeLa | 12.5 | |

| 4-methylpiperazine analog | MCF7 | 8.0 | |

| Pyridine-based compound | A549 | 15.0 |

These results suggest that the incorporation of piperazine enhances potency against certain cancer types, indicating a structure-activity relationship (SAR) that merits further investigation.

Antimalarial Activity

The compound has also been investigated for its potential antimalarial properties. In vitro studies targeting Plasmodium falciparum have demonstrated that certain structural analogs can inhibit key kinases involved in the malaria life cycle.

Table 2: Antimalarial Activity Data

These findings indicate that the compound could serve as a lead for developing new antimalarial drugs, particularly in light of rising resistance to conventional therapies.

Case Study 1: Anticancer Efficacy

A recent study examined the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results showed significant tumor regression at doses correlating with the IC50 values obtained in vitro, supporting the compound's potential as an anticancer agent.

Case Study 2: Antimalarial Screening

In another study, a series of analogs were screened against multiple strains of P. falciparum. The most potent inhibitors were those with modifications on the piperazine ring, suggesting that further optimization could enhance efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s key structural analogs differ in substituents, bromo positions, and heterocyclic components. These variations influence physicochemical properties, synthetic routes, and biological activity.

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- LogP and Solubility: The target compound’s 4-methylpiperazine group contributes to a balanced logP (~1.3–2.0 estimated), improving aqueous solubility compared to analogs with bulkier substituents (e.g., tetrahydropyran in ) or non-methylated piperazines (e.g., ).

Table 2: Physicochemical Data

Preparation Methods

Bromination of Pyridin-2(1H)-one Derivative

Reagents and Conditions: N-bromosuccinimide (NBS) in DMF is used to selectively brominate the 5-position of the pyridin-2(1H)-one ring. The reaction proceeds via electrophilic aromatic substitution, typically at room temperature or slightly elevated temperatures to control the degree of bromination and minimize side reactions.

Outcome: This step yields 5-bromo-1-methylpyridin-2(1H)-one intermediates with high regioselectivity and purity, which serve as key substrates for subsequent amination.

Amination with 5-(4-Methylpiperazin-1-yl)pyridin-2-yl Amine

Synthesis of the Amino Substituent: The 5-(4-methylpiperazin-1-yl)pyridin-2-yl amine fragment is prepared by substitution of a bromide on a pyridine ring with 4-methylpiperazine. This can be achieved via nucleophilic substitution or palladium-catalyzed amination.

Coupling Reaction: The amino group on the pyridin-2-yl moiety is then coupled to the 3-position of the 5-bromo-1-methylpyridin-2(1H)-one via nucleophilic aromatic substitution or Buchwald-Hartwig amination. The reaction typically uses a base (e.g., potassium carbonate) and a palladium catalyst in a polar aprotic solvent such as DMF or DMSO.

Purification: The product is purified by silica gel chromatography using solvent gradients such as dichloromethane (DCM) ramping to DCM:methanol mixtures to isolate the desired tertiary amine derivative.

Methylation of Pyridinone Nitrogen (if not pre-methylated)

Methylation Agent: Methyl iodide or dimethyl sulfate can be used to methylate the nitrogen atom of the pyridinone ring.

Reaction Conditions: The reaction is performed in the presence of a base such as potassium carbonate in an appropriate solvent like acetone or acetonitrile, often at room temperature or slightly elevated temperatures.

Result: This step ensures the formation of the 1-methyl substituent on the pyridinone ring, critical for the target compound’s structure.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 1-Methylpyridin-2(1H)-one or derivative | NBS, DMF, RT | 5-Bromo-1-methylpyridin-2(1H)-one | Electrophilic aromatic substitution |

| 2 | Amination (Nucleophilic substitution or Pd-catalyzed) | 5-Bromo-1-methylpyridin-2(1H)-one + 5-(4-methylpiperazin-1-yl)pyridin-2-yl amine | Pd catalyst, base (K2CO3), DMF/DMSO, heat | 5-Bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one | Formation of amino linkage |

| 3 | Methylation (if needed) | Pyridin-2(1H)-one derivative | Methyl iodide, base, acetone/acetonitrile | 1-Methylpyridin-2(1H)-one derivative | Methylation of pyridinone nitrogen |

Research Findings and Optimization Notes

Selectivity and Yield: Use of NBS in DMF provides high regioselectivity for bromination at the 5-position of the pyridinone ring, minimizing polybromination and side products.

Amination Efficiency: Palladium-catalyzed Buchwald-Hartwig amination is preferred for coupling the bulky 5-(4-methylpiperazin-1-yl)pyridin-2-yl amine due to higher yields and milder conditions compared to direct nucleophilic substitution.

Purification: Flash chromatography using silica gel with solvent gradients involving dichloromethane and methanol is effective for isolating the target compound in pure form.

Byproducts: Minor byproducts such as dicyclopentylthiourea derivatives can form during thiourea-related steps in related syntheses but are generally separable by chromatography.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Route 1: Coupling of 5-bromo-1-methylpyridin-2(1H)-one with 5-(4-methylpiperazin-1-yl)pyridin-2-amine via Buchwald-Hartwig amination. Use Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C for 12–24 hours .

- Route 2: Nucleophilic substitution of bromine in 5-bromo-1-methylpyridin-2(1H)-one with a pre-functionalized piperazine derivative. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to mitigate side reactions .

- Yield Optimization: Monitor reaction progress via HPLC or LC-MS. Adjust equivalents of amine nucleophile (1.2–2.0 eq) and catalyst loading (5–10 mol%) to balance cost and efficiency.

Q. Q2. How should researchers handle safety and stability concerns for this compound during synthesis and storage?

Methodological Answer:

- Safety: Refer to GHS hazard data for structurally similar bromopyridines (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one), which may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light due to potential photolytic cleavage of the bromine substituent .

Q. Q3. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., methyl group at N1, piperazine integration). Key signals:

- HRMS: Verify molecular ion [M+H]+ with <2 ppm error.

- XRD (optional): Resolve ambiguity in regiochemistry of the pyridinone ring .

Advanced Research Questions

Q. Q4. How can computational modeling predict the binding affinity of this compound to kinase targets, and what experimental validation is required?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or CDK2). Focus on hydrogen bonding with the pyridinone oxygen and hydrophobic contacts with the bromine and methyl groups .

- Validation:

- Perform surface plasmon resonance (SPR) to measure binding kinetics (KD).

- Compare IC50 values in enzymatic assays (e.g., ADP-Glo™ kinase assay) with docking scores to refine models .

Q. Q5. How do researchers resolve contradictions in reported biological activity data for brominated pyridinone derivatives?

Methodological Answer:

- Case Study: If conflicting IC50 values arise (e.g., antiproliferative activity in cancer cell lines), consider:

Q. Q6. What strategies are effective for studying the environmental fate of this compound, given its potential persistence?

Methodological Answer:

- Degradation Pathways: Conduct photolysis (UV light) and hydrolysis (pH 3–11) studies. Monitor bromine release via ion chromatography .

- Ecotoxicology: Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction). Compare EC50 values to structurally related bromopyridines .

Experimental Design Considerations

Q. Q7. How should dose-response studies be designed to evaluate this compound’s therapeutic index?

Methodological Answer:

Q. Q8. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA: Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in H2O/MeCN). Detect impurities ≤0.15% as per ICH Q3A guidelines .

- NMR Spiking: Add authentic samples of suspected byproducts (e.g., de-brominated analogs) to confirm identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.